molecular formula C23H20FN7O4 B2443850 6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1206987-58-7

6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2443850
CAS No.: 1206987-58-7
M. Wt: 477.456
InChI Key: GCLXPAYVCPUUIR-UHFFFAOYSA-N
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Description

6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H20FN7O4 and its molecular weight is 477.456. The purity is usually 95%.
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Properties

IUPAC Name

6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN7O4/c1-3-34-17-8-7-15(10-18(17)33-2)21-26-19(35-28-21)12-30-13-25-22-20(23(30)32)27-29-31(22)11-14-5-4-6-16(24)9-14/h4-10,13H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLXPAYVCPUUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex heterocyclic molecule that combines multiple pharmacophores. This article reviews its biological activity, focusing on anticancer properties and other therapeutic potentials based on recent research findings.

Structure and Properties

The chemical structure of the compound includes an oxadiazole ring and a triazolo-pyrimidine core, which are known for their diverse biological activities. The molecular formula is C23H20FN7O4C_{23}H_{20}FN_7O_4 with a molecular weight of approximately 477.4 g/mol.

PropertyValue
Molecular FormulaC23H20FN7O4
Molecular Weight477.4 g/mol
CAS Number1206987-58-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer cell proliferation and survival. The oxadiazole moiety is known to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer biology . Additionally, the triazolo-pyrimidine structure enhances its binding affinity to DNA and RNA, potentially disrupting replication processes in cancer cells .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds featuring the oxadiazole scaffold. For example:

  • Cell Proliferation Inhibition : Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Molecular Docking Studies : Docking simulations have shown that this compound can effectively bind to target proteins involved in tumor growth and metastasis. The interactions include π-π stacking with aromatic amino acids in target proteins .
  • Case Study : In vitro studies reported a reduction in cell viability of up to 70% in breast cancer cell lines treated with oxadiazole derivatives compared to untreated controls .

Other Biological Activities

Beyond anticancer properties, the compound's derivatives have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial effects against various bacterial strains, suggesting potential for development as antibiotics .
  • Anti-inflammatory Effects : Some studies indicate that oxadiazole derivatives can reduce inflammation markers in animal models, making them candidates for anti-inflammatory therapies .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to the triazolo[4,5-d]pyrimidine scaffold exhibit significant antimicrobial properties. For instance, derivatives of triazole and pyrimidine have been synthesized and tested against various strains of bacteria and fungi. The incorporation of oxadiazole moieties enhances the efficacy of these compounds against resistant strains of pathogens, including Mycobacterium tuberculosis .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole-containing compounds. The compound may inhibit cancer cell proliferation through mechanisms such as inducing apoptosis or disrupting cell cycle progression. Notably, triazole derivatives have shown promise against various cancer cell lines, including K562 and MCF-7 .

Case Study 1: Antitubercular Activity

In a study published in Scientific Reports, a series of triazole derivatives were synthesized and evaluated for their antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. The results demonstrated that certain compounds exhibited IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Anticancer Evaluation

Another investigation focused on the evaluation of triazolo[4,5-d]pyrimidine derivatives against MCF-7 breast cancer cells. The study reported that specific modifications to the side chains significantly enhanced cytotoxicity and induced apoptosis in cancer cells via caspase activation pathways .

Q & A

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Methodological Answer : Synthesize analogs with varied substituents (e.g., fluorobenzyl vs. methoxyphenyl ). Test in bioassays (e.g., enzyme inhibition, cellular uptake). Use QSAR models (CoMFA/CoMSIA) to correlate electronic/steric properties with activity .

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